molecular formula C14H20N3O3+ B14480884 4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate CAS No. 71093-29-3

4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate

Cat. No.: B14480884
CAS No.: 71093-29-3
M. Wt: 278.33 g/mol
InChI Key: FEFNKEJSIAJMQA-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a naphthyl group and an imidazolium core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Quaternization: The imidazole derivative is then quaternized with a suitable alkyl halide to form the imidazolium salt.

    Nitration: Finally, the imidazolium salt is treated with nitric acid to form the nitrate salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the imidazolium ring, potentially forming dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazolium ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation Products: Naphthoquinones.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted imidazolium salts.

Scientific Research Applications

4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate enzymatic activity, alter receptor signaling, and interact with DNA or RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium nitrate: Another imidazolium salt with different alkyl groups.

    1-Ethyl-3-methylimidazolium nitrate: Similar structure but with an ethyl group instead of the naphthyl group.

Uniqueness

4,5-Dihydro-2-((5,6,7,8-tetrahydro-1-naphthyl)methyl)-1H-imidazolium nitrate is unique due to its naphthyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems.

Properties

CAS No.

71093-29-3

Molecular Formula

C14H20N3O3+

Molecular Weight

278.33 g/mol

IUPAC Name

dihydroxy(oxo)azanium;2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C14H18N2.H2NO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h3,5-6H,1-2,4,7-10H2,(H,15,16);(H2,2,3,4)/q;+1

InChI Key

FEFNKEJSIAJMQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CC3=NCCN3.[N+](=O)(O)O

Origin of Product

United States

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